Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
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Overview
Description
Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivativesThe presence of various functional groups, such as amino, cyano, and fluorophenyl, contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate can be achieved through a one-pot tandem Knoevenagel-cyclocondensation reaction. This method involves the reaction of malononitrile, 4-fluorobenzaldehyde, and ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in the presence of a catalyst such as trisodium citrate dihydrate. The reaction is carried out in aqueous ethanol at room temperature, resulting in the formation of the desired compound . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates: These compounds share a similar core structure but differ in the aryl substituents, leading to variations in their chemical properties and biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H18FN5O3 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl 2-[6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C22H18FN5O3/c1-2-30-18(29)8-17-20-19(16(9-24)21(25)31-22(20)28-27-17)14-7-13(10-26-11-14)12-3-5-15(23)6-4-12/h3-7,10-11,19H,2,8,25H2,1H3,(H,27,28) |
InChI Key |
UNYSRGFTVHJGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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